Chemical structure and molecular formula of 1-Octanol, 2-iodo-
Chemical structure and molecular formula of 1-Octanol, 2-iodo-
An In-depth Technical Guide to 1-Octanol, 2-iodo-: Synthesis, Properties, and Applications in Modern Organic Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Octanol, 2-iodo- (IUPAC name: 2-iodooctan-1-ol), a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. This document elucidates the compound's molecular structure, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the causality behind synthetic strategies, particularly the regioselective synthesis from commercially available precursors. Furthermore, this guide presents a predicted spectroscopic profile to aid in characterization, explores the molecule's reactivity and synthetic potential, and discusses its prospective applications as a versatile building block in the creation of complex molecular architectures. Safety and handling protocols based on the compound's constituent functional groups are also provided.
Molecular Profile and Physicochemical Properties
1-Octanol, 2-iodo- is a chiral, bifunctional molecule containing a primary alcohol at the C1 position and a secondary iodide at the C2 position of an eight-carbon aliphatic chain. This unique arrangement of a nucleophilic hydroxyl group and an excellent leaving group (iodide) on adjacent carbons makes it a valuable and reactive intermediate for organic synthesis.
The molecular formula for 1-Octanol, 2-iodo- is C₈H₁₇IO [1]. Its structure is systematically named 2-iodooctan-1-ol according to IUPAC nomenclature[1].
Structural and Chemical Identifiers:
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IUPAC Name: 2-iodooctan-1-ol
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Molecular Formula: C₈H₁₇IO
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CAS Number: 119297-96-0[1]
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SMILES: CCCCCCC(CO)I[1]
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InChI Key: LTCOJLUSXJQWIG-UHFFFAOYSA-N[1]
Table of Physicochemical Properties:
Quantitative experimental data for 2-iodooctan-1-ol is not widely available in the literature. The following table includes computed properties and experimental data for structurally related compounds to provide a useful reference frame.
| Property | 1-Octanol, 2-iodo- (Target) | 1-Octanol (Parent Alcohol) | 2-Iodooctane (Related Alkane) |
| Molecular Weight | 256.12 g/mol (Computed)[1] | 130.23 g/mol | 240.12 g/mol (Computed) |
| Boiling Point | Data not available | 195 °C[2] | 225-226 °C |
| Melting Point | Data not available | -16 °C[2] | -46 – -45 °C[3] |
| Density | Data not available | 0.827 g/mL at 25 °C[3] | 1.33 g/mL at 25 °C[3] |
| XLogP3 (Lipophilicity) | 3.6 (Computed)[1] | 3.0 | 4.6 (Computed)[4] |
| Appearance | Predicted: Colorless to light yellow liquid | Colorless liquid | Oily liquid, discolored by light[4] |
Synthesis and Mechanistic Insights
A robust and regioselective synthesis of 2-iodooctan-1-ol can be achieved via a two-step process starting from 1-octene. This pathway involves an initial epoxidation followed by a regioselective acid-catalyzed ring-opening. This strategy is superior to direct iodination of 1,2-octanediol, where regioselectivity between the primary and secondary alcohols can be difficult to control.
Synthetic Workflow Diagram
Caption: Two-step synthesis of 2-iodooctan-1-ol from 1-octene.
Mechanistic Rationale
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Epoxidation: The conversion of 1-octene to 1,2-epoxyoctane is a standard electrophilic addition using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is highly efficient and stereospecific.
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Regioselective Ring-Opening: The crucial step is the opening of the 1,2-epoxyoctane ring. Under acidic conditions, the epoxide oxygen is protonated, making the ring susceptible to nucleophilic attack. For a terminal epoxide, this reaction proceeds via an Sₙ2-like mechanism. The nucleophile (iodide, I⁻) will attack one of the two electrophilic carbons of the epoxide. While electronic effects might slightly favor the formation of a partial positive charge on the more substituted secondary carbon, steric hindrance is the dominant factor. The iodide ion, being a relatively large nucleophile, will preferentially attack the less sterically hindered primary carbon (C1). However, to achieve the desired 2-iodo-1-octanol, attack must occur at the secondary carbon (C2). This can be favored by using conditions that promote a transition state with significant Sₙ1 character, where a partial positive charge builds on the more stable secondary carbon[4]. The use of hydrogen iodide (HI) provides both the acid catalyst (H⁺) and the nucleophile (I⁻), and the reaction proceeds with backside attack at the C2 position, resulting in the formation of 2-iodooctan-1-ol with anti-stereochemistry relative to the epoxide opening[4].
Experimental Protocol: Synthesis of 2-iodooctan-1-ol
Disclaimer: This protocol is a representative method and should only be performed by trained chemists with appropriate safety precautions in a certified fume hood.
Step 1: Synthesis of 1,2-Epoxyoctane
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (11.2 g, 100 mmol) and dissolve it in 100 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
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Reagent Addition: In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 24.9 g, ~110 mmol) in 80 mL of DCM. Add this solution to the 1-octene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate sequentially with 50 mL of 10% aqueous sodium sulfite solution, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 1,2-epoxyoctane, which can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of 2-iodooctan-1-ol
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Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, dissolve the crude 1,2-epoxyoctane (12.8 g, 100 mmol) in 100 mL of diethyl ether. Cool the solution to 0 °C.
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Reagent Addition: Slowly add a 57% aqueous solution of hydroiodic acid (HI, ~20 mL, ~110 mmol) dropwise to the stirred solution. A color change may be observed.
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Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the consumption of the epoxide by TLC.
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Workup: Quench the reaction by carefully adding 50 mL of cold water. Add 10% aqueous sodium thiosulfate solution dropwise until the characteristic iodine color disappears.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
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Isolation and Purification: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-iodooctan-1-ol, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale ~4.20 ddd 1H H-2 (CH-I) Deshielded by adjacent electronegative iodine and oxygen. Coupled to H-1 protons and H-3 protons. ~3.85 dd 1H H-1a (CHₐHₙ-OH) Diastereotopic proton on C1, coupled to H-1b and H-2. ~3.70 dd 1H H-1b (CHₐHₙ-OH) Diastereotopic proton on C1, coupled to H-1a and H-2. ~1.90 m 2H H-3 (CH₂) Adjacent to the stereocenter at C2. ~1.2-1.6 m 8H H-4, H-5, H-6, H-7 (CH₂) Overlapping signals of the aliphatic chain. ~1.8 (variable) br s 1H -OH Broad singlet, chemical shift is concentration and solvent dependent. | ~0.90 | t | 3H | H-8 (CH₃) | Terminal methyl group, split by adjacent CH₂. |
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¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ) ppm Assignment Rationale ~68 C-1 (-CH₂OH) Carbon bearing the primary alcohol. ~45 C-2 (-CHI) Carbon bonded to iodine, significantly shifted upfield by the heavy atom effect. ~40 C-3 Alkyl carbon adjacent to the C-I bond. ~31, 29, 28, 22 C-4, C-5, C-6, C-7 Aliphatic chain carbons. | ~14 | C-8 (-CH₃) | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1465 | C-H bend (methylene) |
| ~1050 | C-O stretch (primary alcohol) |
| ~550-650 | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z = 256. Key fragmentation patterns would include:
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m/z = 129 ([M - I]⁺): Loss of the iodine radical, a very common fragmentation for alkyl iodides.
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m/z = 127 ([I]⁺): The iodine cation itself.
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m/z = 225 ([M - CH₂OH]⁺): Alpha-cleavage with loss of the hydroxymethyl radical.
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m/z = 57 ([C₄H₉]⁺): A common alkyl fragment.
Protocol: Spectroscopic Data Acquisition
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NMR Sample Preparation: Dissolve ~10-20 mg of purified 2-iodooctan-1-ol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
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NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[5]
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IR Acquisition: Obtain the IR spectrum from a thin film of the neat liquid sample between two potassium bromide (KBr) plates using an FTIR spectrometer.
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MS Acquisition: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into a mass spectrometer, typically using a GC-MS system with Electron Ionization (EI) at 70 eV.
Reactivity and Synthetic Utility
2-iodooctan-1-ol is a potent synthetic intermediate due to its two distinct and reactive functional groups. The C-I bond is relatively weak, making iodide an excellent leaving group for nucleophilic substitution and elimination reactions[1][6]. The primary alcohol can undergo a variety of oxidation and derivatization reactions.
Key Reaction Pathways
Caption: Major reaction pathways for 2-iodooctan-1-ol.
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Reactions at the C-I Bond:
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Nucleophilic Substitution (Sₙ2): As a secondary alkyl iodide, the compound is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂N⁻). These reactions proceed with inversion of stereochemistry at the C2 center, providing a powerful method for introducing new functional groups with stereochemical control[7].
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Elimination (E2): In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to form octene-alcohols.
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Reactions at the C-OH Bond:
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Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 2-iodooctanal. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will produce the carboxylic acid, 2-iodooctanoic acid.
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Esterification/Etherification: The hydroxyl group can be readily converted into esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis), which can serve as protecting groups or introduce further functionality.
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Applications in Research and Drug Development
While specific applications of 2-iodooctan-1-ol are not extensively documented, its structure makes it a highly valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.
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Intermediate for API Synthesis: The ability to perform selective and stereocontrolled reactions at two different positions allows for the construction of complex molecular scaffolds. For example, an Sₙ2 reaction at C2 followed by oxidation at C1 could generate a variety of chiral α-substituted carboxylic acids, a common motif in drug molecules. Such intermediates are crucial in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs)[8][9].
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Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the alcohol and iodide groups allows for sequential functionalization. This makes the molecule an ideal scaffold for creating libraries of related compounds for high-throughput screening in drug discovery programs.
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Probe for Lipophilicity Studies: The parent compound, 1-octanol, is the standard solvent used to determine the octanol-water partition coefficient (LogP), a critical parameter in drug design that predicts a molecule's membrane permeability and overall pharmacokinetic behavior. Functionalized octanols like 2-iodooctan-1-ol could be used in specialized studies to probe specific interactions within biological membranes or protein binding sites.
Safety and Handling
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General Precautions: Handle only in a well-ventilated chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing[10].
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Personal Protective Equipment (PPE): Wear appropriate protective gear, including:
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Chemical safety goggles or a face shield.
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Nitrile or neoprene gloves.
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A lab coat.
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Hazards:
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Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.
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Toxicity: Alkyl iodides can be toxic if ingested, inhaled, or absorbed through the skin. Long-term effects are not known.
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Light Sensitivity: Alkyl iodides can decompose upon exposure to light, releasing iodine. Store in an amber bottle or a container protected from light.
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In Case of Exposure:
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Skin Contact: Immediately wash with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Inhalation: Move to fresh air.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
References
-
PubChem. (n.d.). 1-Octanol, 2-iodo-. National Center for Biotechnology Information. Retrieved from [Link]
- Skaanderup, P. R., Poulsen, C. S., Hyldtoft, L., Jørgensen, M. R., & Madsen, R. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721–1727.
- Garegg, P. J., & Samuelsson, B. (1979). Novel reagent system for converting a hydroxy-group into an iodo-group in carbohydrates with inversion of configuration. Part 2. Journal of the Chemical Society, Perkin Transactions 1, 1191.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Reddit. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? r/chemhelp. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Octanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Octanol, 1-iodo-. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (n.d.). Alkyl Iodide. Retrieved from [Link]
-
ACS Publications. (2014). Carbonylation reactions of alkyl iodides through the interplay of carbon radicals and Pd catalysts. The Journal of Organic Chemistry. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chem-Supply. (n.d.). 1-iodo-2-octanol. Retrieved from [Link]
-
Nerantzaki, M., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PMC. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Advancion. (n.d.). Pharmaceutical Synthesis. Retrieved from [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodobutane. Retrieved from [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]
-
YouTube. (2020). IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor. Retrieved from [Link]
-
MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Retrieved from [Link]
Sources
- 1. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 2. A simple and efficient new synthesis of vicinal diols by reductive coupling of carbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Asymmetric Amination of 1,2-Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α-Tertiary Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. rsc.org [rsc.org]
- 9. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]
- 10. Preparation of (S)-1-Halo-2-octanols Using Ionic Liquids and Biocatalysts | MDPI [mdpi.com]
